3-Butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Overview
Description
3-Butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione is a complex heterocyclic compound that combines several functional groups, including a thiophene ring, a chromeno ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with a variety of targets, including enzymes like kinases .
Mode of Action
It is suggested that the presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the active site of the enzyme . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .
Biochemical Pathways
Compounds with a similar thiophene nucleus have been reported to possess a wide range of therapeutic properties, affecting various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Result of Action
Compounds with similar structures have shown excellent inhibitory activities against certain enzymes, with ic50 values ranging from 361 nM to 114 nM compared to the reference drug .
Action Environment
The presence of a hydrophobic substituent on the ring was found to be favorable due to interaction with the active site of the enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiophene derivative with a chromeno-pyrimidine precursor under specific conditions. For example, the reaction might involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the chromeno or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or chromeno rings .
Scientific Research Applications
3-Butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid share the thiophene ring structure.
Chromeno Derivatives: Compounds such as chromeno[2,3-d]pyrimidine-2,4-dione have similar core structures.
Pyrimidine Derivatives: Compounds like pyrimidine-4,5-dione are structurally related.
Uniqueness
What sets 3-Butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione apart is the combination of these three distinct ring systems in a single molecule, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
3-butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-3-10-21-17(14-9-6-11-25-14)20-18-15(19(21)23)16(22)12-7-4-5-8-13(12)24-18/h4-9,11H,2-3,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBSIQNIXSODLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3O2)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331710 | |
Record name | 3-butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662581 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
883956-33-0 | |
Record name | 3-butyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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